Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 144464-66-4
VCID: VC21295392
InChI: InChI=1S/C12H12O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7H,2-4H2,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)CCC2
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.: 144464-66-4

Cat. No.: VC21295392

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate - 144464-66-4

Specification

CAS No. 144464-66-4
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name methyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate
Standard InChI InChI=1S/C12H12O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7H,2-4H2,1H3
Standard InChI Key QMICDTYERUBTNO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)CCC2
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=O)CCC2

Introduction

Physical and Chemical Properties

Structural Features

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate features a partially hydrogenated naphthalene core structure with specific functional group modifications. The molecule consists of a benzene ring fused to a cyclohexanone structure, forming the tetrahydronaphthalene framework. The methyl carboxylate group is positioned at the 2-position of the aromatic ring, while the ketone functionality is located at the 5-position within the saturated ring portion.

The structural arrangement creates an extended conjugated system between the aromatic ring and the ester group, which influences both the electronic distribution and reactivity patterns of the molecule. This conjugation contributes to the distinctive spectroscopic properties observed in NMR analysis and influences the compound's physical characteristics.

Key Physical and Chemical Data

The physical and chemical properties of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.0786 g/mol
CAS Number144464-66-4
Physical StateWhite solid
HRMSCalculated: 204.0786, Found: 204.0788
Compound ClassTetrahydronaphthalene derivative

Spectroscopic Data

The structural characterization of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been confirmed through various spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy providing detailed structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of the compound, recorded at 400 MHz in CDCl₃, reveals distinct patterns characteristic of its structural features:

Chemical Shift (δ, ppm)MultiplicityJ Value (Hz)IntegrationAssignment
8.06doublet8.01HAromatic proton
7.92multiplet-2HAromatic protons
3.92singlet-3HMethyl ester protons
3.01triplet6.02HCH₂ adjacent to carbonyl
2.72-2.64triplet6.42HCH₂ of tetrahydro ring
2.19-2.11multiplet-2HCH₂ of tetrahydro ring

The ¹H NMR data confirms the presence of three aromatic protons, appearing as a doublet at δ 8.06 ppm and a multiplet at δ 7.92 ppm. The methyl ester protons resonate as a singlet at δ 3.92 ppm, while the methylene protons of the tetrahydro ring appear as distinct signals between δ 3.01 and δ 2.11 ppm .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary structural information:

Chemical Shift (δ, ppm)Assignment
197.66Ketone carbonyl carbon
166.32Ester carbonyl carbon
144.35, 135.53, 133.93, 130.19, 127.39, 127.25Aromatic and olefinic carbons
52.41Methyl carbon of ester group
39.12, 29.60, 23.07Methylene carbons of tetrahydro ring

The ¹³C NMR spectrum clearly indicates the presence of two carbonyl groups, with the ketone carbon resonating at δ 197.66 ppm and the ester carbonyl at δ 166.32 ppm. The aromatic and olefinic carbons appear between δ 144.35 and δ 127.25 ppm, while the aliphatic carbons resonate at higher field positions .

Synthesis Methods

Standard Synthesis Protocol

The synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been documented through a straightforward esterification approach. The synthetic pathway involves the conversion of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid to its corresponding methyl ester using oxone as a catalyst.

The detailed synthetic procedure can be described as follows:

  • A 10 mL round-bottom flask is charged with 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (190.2 mg, 1 mmol).

  • Oxone (0.3 mmol) is added as a catalyst.

  • Methanol (3 mL) is added as both solvent and reagent.

  • The reaction mixture is stirred at 65°C until completion, as confirmed by thin-layer chromatography.

  • After cooling to room temperature, the mixture is filtered.

  • Purification is achieved by column chromatography using silica gel (200-300 mesh) with ethyl acetate and petroleum ether as eluents.

  • The pure product is isolated as a white solid with a yield of 73% (150.2 mg) .

Reaction Mechanism and Considerations

The esterification reaction likely proceeds through the activation of the carboxylic acid by oxone, followed by nucleophilic attack by methanol. Oxone (potassium peroxymonosulfate) serves as an efficient catalyst for this transformation, providing a relatively high yield under mild conditions.

The reaction conditions (65°C, methanol as solvent) are relatively mild, making this synthetic approach practical and accessible. The moderate temperature allows for efficient conversion while minimizing potential side reactions. The purification process using column chromatography ensures high purity of the final product, which is essential for subsequent applications or further synthetic transformations.

Related Synthetic Approaches

Similar synthetic methodologies have been applied to prepare analogous esters with different alcohol components. For instance, ethyl and butyl esters of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid have been synthesized using comparable approaches, with modifications in the alcohol component and reaction conditions .

The isopropyl ester derivative, for example, required slightly different conditions:

  • Sulfuric acid (98%, 0.94 mmol, 50 μL) as catalyst

  • Isopropanol as the alcohol component

  • Acetonitrile as solvent

  • Reaction temperature of 80-85°C for 18 hours

  • Yield of 62%

These variations demonstrate the flexibility of the synthetic approach and its adaptability to different ester derivatives.

Analytical Considerations

Identification and Characterization

The compound can be reliably identified and characterized through a combination of analytical techniques:

  • NMR spectroscopy (both ¹H and ¹³C) provides detailed structural information and confirmation of successful synthesis.

  • High-resolution mass spectrometry (HRMS) offers precise molecular weight determination, with the calculated value for C₁₂H₁₂O₃ being 204.0786 and the found value reported as 204.0788 .

  • Thin-layer chromatography (TLC) serves as a useful technique for monitoring reaction progress during synthesis.

  • Column chromatography using silica gel with ethyl acetate and petroleum ether as eluents provides an effective purification method.

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